molecular formula C16H18N3Na3O6S B15354230 trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B15354230
M. Wt: 449.4 g/mol
InChI Key: OSWKQZCJVOOPCY-QTFBXTGFSA-K
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Description

Trisodium;(2R,4S)-2-[®-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;(2R,4S)-2-[®-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine. For instance, 2-amino-2-(4-oxidophenyl)acetic acid can react with a thiol compound under acidic conditions to form the thiazolidine ring.

    Introduction of Functional Groups: The carboxylate and amino groups are introduced through subsequent reactions. For example, the amino group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Final Assembly: The final compound is assembled by combining the intermediate products under controlled conditions, ensuring the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, or recrystallization to purify the final product.

    Automation: Utilizing automated systems to control reaction conditions precisely, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.

    Reduction: Reduction reactions can occur at the carboxylate groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxylate groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the phenyl and amino groups.

    Reduction Products: Reduced forms of the carboxylate groups.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine

    Drug Development:

    Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which trisodium;(2R,4S)-2-[®-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modifying the activity of these targets. Pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.

    Amino Acid Derivatives: Compounds derived from amino acids with similar functional groups.

Uniqueness

    Structural Complexity: The combination of a thiazolidine ring with multiple functional groups makes it unique.

    Reactivity: Its ability to undergo various chemical reactions distinguishes it from simpler compounds.

Conclusion

Trisodium;(2R,4S)-2-[®-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industry.

Properties

Molecular Formula

C16H18N3Na3O6S

Molecular Weight

449.4 g/mol

IUPAC Name

trisodium;(2R,4S)-2-[(R)-[[2-amino-2-(4-oxidophenyl)acetyl]amino]-carboxylatomethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C16H21N3O6S.3Na/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25);;;/q;3*+1/p-3/t9?,10-,11-,13+;;;/m0.../s1

InChI Key

OSWKQZCJVOOPCY-QTFBXTGFSA-K

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)[O-])NC(=O)C(C2=CC=C(C=C2)[O-])N)C(=O)[O-])C.[Na+].[Na+].[Na+]

Canonical SMILES

CC1(C(NC(S1)C(C(=O)[O-])NC(=O)C(C2=CC=C(C=C2)[O-])N)C(=O)[O-])C.[Na+].[Na+].[Na+]

Origin of Product

United States

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